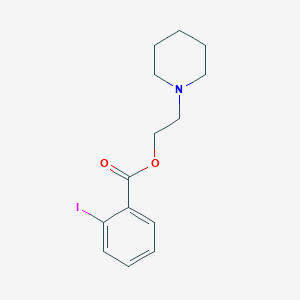
1-Methyl-3-piperidinyl 4-tert-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-piperidinyl 4-tert-butylbenzoate, also known as Tipepidine, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine derivatives and has been shown to have a wide range of pharmacological effects.
Applications De Recherche Scientifique
1-Methyl-3-piperidinyl 4-tert-butylbenzoate has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and antitussive effects. This compound has also been investigated for its potential use in the treatment of addiction and withdrawal symptoms. Additionally, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of 1-Methyl-3-piperidinyl 4-tert-butylbenzoate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters such as dopamine, serotonin, and glutamate. This compound has also been shown to have an affinity for sigma-1 receptors, which are involved in a variety of physiological processes including pain perception, stress response, and learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to have antitussive effects by reducing cough reflex sensitivity. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-3-piperidinyl 4-tert-butylbenzoate has several advantages for use in lab experiments. It has a relatively low toxicity and is well-tolerated in animals. It is also relatively easy to synthesize and can be obtained in high purity. However, this compound has some limitations as well. It has a relatively short half-life and may require frequent dosing in some experiments. Additionally, its exact mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-Methyl-3-piperidinyl 4-tert-butylbenzoate. One area of interest is its potential use in the treatment of addiction and withdrawal symptoms. This compound has been shown to have an affinity for sigma-1 receptors, which are involved in the development of addiction and withdrawal symptoms. Additionally, its neuroprotective effects may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential therapeutic applications of this compound.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It has a wide range of pharmacological effects and has been investigated for its use in the treatment of addiction, withdrawal symptoms, and neurodegenerative diseases. While its exact mechanism of action is not fully understood, it has been shown to modulate the activity of various neurotransmitters and has an affinity for sigma-1 receptors. While it has several advantages for use in lab experiments, its limitations include a relatively short half-life and an incomplete understanding of its mechanism of action. Further research is needed to fully understand the potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of 1-Methyl-3-piperidinyl 4-tert-butylbenzoate involves the reaction of 4-tert-butylbenzoic acid with 1-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure this compound. The yield of the reaction is typically around 60-70%.
Propriétés
Formule moléculaire |
C17H25NO2 |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
(1-methylpiperidin-3-yl) 4-tert-butylbenzoate |
InChI |
InChI=1S/C17H25NO2/c1-17(2,3)14-9-7-13(8-10-14)16(19)20-15-6-5-11-18(4)12-15/h7-10,15H,5-6,11-12H2,1-4H3 |
Clé InChI |
HODHHLNKRDRPNY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2CCCN(C2)C |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2CCCN(C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)





![N-[2-(2-{4-(benzyloxy)-3-nitrobenzylidene}hydrazino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B294936.png)
![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)

![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)
